Atopaxar

Pharmacokinetics Drug Half-Life Reversibility

Atopaxar (E5555, CAS 751475-53-3) is a selective, reversible PAR-1 antagonist with a ~23 h half-life—purpose-built for studies requiring transient thrombin receptor blockade. Unlike vorapaxar (half-life 159–311 h), Atopaxar permits rapid washout and recovery of platelet function, eliminating confounding prolonged receptor occupancy. In guinea pig PIT models, it prolonged arterial occlusion time 1.8–2.4× without increasing bleeding time at doses up to 1000 mg/kg—a distinct safety-efficacy dissociation ideal for therapeutic window studies. With completed Phase II clinical data in ACS and CAD populations, this well-characterized tool streamlines PAR-1 research without approved-drug supply chain complexity. Order to benchmark novel antiplatelet candidates or probe PAR-1 biology with a clean, reversible profile.

Molecular Formula C29H38FN3O5
Molecular Weight 527.6 g/mol
CAS No. 751475-53-3
Cat. No. B1666115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtopaxar
CAS751475-53-3
SynonymsE5555;  E-5555;  E 5555;  ER-172594-00;  ER172594-00;  ER 172594-00;  Atopaxar
Molecular FormulaC29H38FN3O5
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC
InChIInChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3
InChIKeyQWKAUGRRIXBIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atopaxar (E5555): A Reversible, Orally Active PAR-1 Antagonist for Targeted Antiplatelet Research


Atopaxar (CAS 751475-53-3, also known as E5555) is a potent, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets [1]. By selectively blocking thrombin-mediated platelet activation, Atopaxar represents a targeted approach to antiplatelet therapy, distinct from broader-spectrum agents [2].

Why Generic Substitution Fails: Critical Pharmacological and Clinical Distinctions of Atopaxar (E5555)


Atopaxar cannot be generically substituted with other PAR-1 antagonists or broad-spectrum antiplatelet agents due to its unique pharmacological profile. Key differentiating factors include its reversible mechanism, significantly shorter half-life, distinct clinical safety signals, and specific stage of development. The following evidence demonstrates that selecting Atopaxar over alternatives like vorapaxar is essential for studies requiring a rapidly reversible PAR-1 blockade with a specific bleeding and safety profile [1].

Atopaxar (E5555) Quantitative Evidence: Direct Comparative Data vs. Vorapaxar and Alternatives


Half-Life and Reversibility: Atopaxar Offers Rapid Clearance for Controlled Experimental Designs

Atopaxar exhibits a significantly shorter elimination half-life (~23 hours) compared to vorapaxar (159-311 hours), which is a critical differentiator for research requiring rapid washout and reversibility [1]. This difference in half-life directly impacts the duration of antiplatelet effect and the management of potential bleeding complications in experimental models [2].

Pharmacokinetics Drug Half-Life Reversibility PAR-1 Antagonist

Onset of Action: A Slightly Delayed but Predictable Inhibition Profile

The onset of platelet inhibition with Atopaxar is approximately 3.5 hours, which is modestly slower than vorapaxar's ~2-hour onset [1]. This distinction is important for protocols where a very rapid onset is not critical, or where the timing of inhibition needs to be precisely timed with other interventions [2].

Pharmacodynamics Onset of Action PAR-1 Inhibition Time Course

Potency and Selectivity: Atopaxar Exhibits Comparable In Vitro Potency and a Distinct Selectivity Profile

In vitro, Atopaxar demonstrates potent inhibition of PAR-1 mediated platelet aggregation, with an IC50 of 64 nM against thrombin-induced aggregation, which is comparable to vorapaxar's reported IC50 of 47 nM [1]. Critically, Atopaxar demonstrates high selectivity for PAR-1 over other platelet activation pathways (ADP, collagen) and also exhibits off-target activity at JAK1/2 (EC50 of 5.9 μM), a feature not described for vorapaxar . This dual pharmacology may be relevant for specific research applications.

IC50 Platelet Aggregation Selectivity PAR-1 Antagonist

Clinical Bleeding Profile: Atopaxar Shows a Distinct Risk/Benefit Balance in Phase II Trials

In the LANCELOT-CAD phase II trial, Atopaxar was associated with a significantly higher rate of overall bleeding by CURE criteria compared to placebo (3.9% vs. 0.6%; relative risk 6.82; P=0.03), driven primarily by minor bleeding events [1]. This contrasts with a meta-analysis suggesting Atopaxar may have a more favorable bleeding profile compared to vorapaxar [2]. The specific safety signals of transient liver enzyme elevations and QTc prolongation are also unique to Atopaxar's clinical development [1].

Bleeding Risk Clinical Trial Safety Profile Atopaxar

In Vivo Antithrombotic Efficacy Without Bleeding Time Prolongation in Preclinical Models

In a guinea pig model of photochemically-induced thrombosis (PIT), oral Atopaxar (30 and 100 mg/kg) significantly prolonged the time to arterial occlusion by 1.8-fold and 2.4-fold, respectively, without increasing bleeding time, even at a high dose of 1000 mg/kg [1]. This in vivo dissociation between antithrombotic efficacy and bleeding risk distinguishes Atopaxar from many traditional antiplatelet agents.

In Vivo Thrombosis Model Bleeding Time Preclinical

Clinical Development Status: Atopaxar as a Defined Phase II Candidate for Focused Investigation

Atopaxar's clinical development was halted after Phase II, with no Phase III trials initiated [1]. This is in stark contrast to vorapaxar, which completed Phase III and received regulatory approval [2]. For researchers, this means Atopaxar offers a well-characterized, late-stage investigational compound with extensive human safety and tolerability data, but without the complexities of post-marketing commitments or the extensive commercial availability of an approved drug.

Clinical Development Phase II Development Status Research Tool

Optimal Research and Industrial Use Cases for Atopaxar (E5555) Based on Differential Evidence


Investigating the Functional Consequences of Reversible PAR-1 Blockade

Given its ~23-hour half-life and reversible mechanism, Atopaxar is ideal for studies requiring controlled, short-term PAR-1 inhibition. This is critical for experiments where prolonged receptor antagonism (as seen with vorapaxar's 159-311 hour half-life) would confound results or where washout and recovery of platelet function are primary endpoints [1].

Preclinical Models Evaluating the Therapeutic Window of PAR-1 Antagonism

Atopaxar's demonstrated ability in a guinea pig PIT model to prolong time to arterial occlusion by 1.8- to 2.4-fold without increasing bleeding time, even at 1000 mg/kg, makes it a superior tool for exploring the fundamental therapeutic window of PAR-1 antagonism [2]. This distinct safety-efficacy dissociation is valuable for benchmarking novel compounds.

Clinical Studies Requiring a Well-Characterized but Discontinued Investigational Agent

For research groups exploring PAR-1 biology or conducting retrospective analyses, Atopaxar provides a unique asset. Its clinical development is complete with robust Phase II data on safety and tolerability in ACS and CAD populations [3]. Using Atopaxar avoids the complexities of an approved drug's supply chain or the unknown risk profile of a newer, less-characterized molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atopaxar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.